3,4-Dimethoxyphenyl formate
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Overview
Description
3,4-Dimethoxyphenyl formate is an organic compound with the molecular formula C9H10O4. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with methoxy groups and a formate ester group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethoxyphenyl formate can be synthesized using veratraldehyde as a starting material. The synthesis involves the following steps:
Oxidation of Veratraldehyde: Veratraldehyde is oxidized using peracetic acid in glacial acetic acid. The reaction mixture is maintained at a temperature of 40-45°C and then left to react for 10 hours.
Hydrolysis: The formate ester obtained from the oxidation step is hydrolyzed by refluxing with potassium hydroxide in aqueous alcohol.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation and hydrolysis reactions, similar to the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Peracetic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Quinones, aldehydes.
Reduction Products: Alcohols, ethers.
Substitution Products: Halogenated compounds, amines, thiols.
Scientific Research Applications
3,4-Dimethoxyphenyl formate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenyl formate involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: It can be metabolized by enzymes such as aromatic-amino-acid aminotransferase, leading to the formation of active metabolites.
Molecular Targets: It interacts with proteins and enzymes involved in oxidative stress and inflammation pathways.
Pathways Involved: It affects pathways related to cell signaling, apoptosis, and gene expression.
Comparison with Similar Compounds
3,4-Dimethoxyphenyl formate can be compared with other similar compounds:
3,4-Dimethoxyphenol: Both compounds have methoxy groups, but 3,4-Dimethoxyphenol lacks the formate ester group.
3,4-Dimethoxyphenethylamine: This compound has an ethylamine group instead of the formate ester, making it structurally different and leading to different chemical properties.
3,4,5-Trimethoxyphenol: This compound has an additional methoxy group, which can influence its reactivity and applications.
Properties
CAS No. |
2033-88-7 |
---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl) formate |
InChI |
InChI=1S/C9H10O4/c1-11-8-4-3-7(13-6-10)5-9(8)12-2/h3-6H,1-2H3 |
InChI Key |
AFELMBLPQGNDIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC=O)OC |
Origin of Product |
United States |
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